6-Aminoquinoline-2-thiol
Overview
Description
6-Aminoquinoline-2-thiol, also known as 6-Amino-2-mercaptoquinoline or Chrysoquinone, is an organic chemical compound. It belongs to the class of aminothiophenols and has a molecular formula of C9H8N2S .
Synthesis Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The synthesis of quinoline derivatives has been achieved via expeditious synthetic approaches, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
Molecular Structure Analysis
The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .
Chemical Reactions Analysis
6-Aminoquinoline has been used as a reagent to derivatize amino acids (AAs) into their aminoquinolyl carbamate (AQC) analogs . It has also been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
Physical And Chemical Properties Analysis
6-Aminoquinoline has properties such as chemical reactivity, thermal stability, electron transfer, and emission capacities . It is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water .
Scientific Research Applications
Analytical Chemistry Applications
- Thiol Detection and Quantification: A study by Kand et al. (2012) introduced a chromenoquinoline-based fluorescent off-on thiol probe for bioimaging, demonstrating its utility in cell permeability and live cell imaging of thiols. This highlights the potential of aminoquinoline derivatives in analytical chemistry for the detection and quantification of biological thiols, which are crucial in various physiological processes and disease states (Kand et al., 2012).
Bioorganic and Medicinal Chemistry
- Antifungal Activity: Xu et al. (2007) synthesized novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives and evaluated their antifungal activities. Certain compounds exhibited significant inhibitory effects against a range of fungi, demonstrating the potential of aminoquinoline derivatives in developing antifungal agents (Xu et al., 2007).
- Thiol Sensing for Biological Applications: Further expanding on the work by Kand et al., chromenoquinoline-based thiol probes have been developed with varying positions of the maleimide moiety to control fluorescent Off-On characteristics. These probes selectively target thiol-containing amino acids, showcasing the role of aminoquinoline derivatives in bioimaging and thiol sensing (Kand et al., 2013).
Organocatalysis and Synthetic Chemistry
- Organocatalytic SNAr Reactions: Rattanangkool et al. (2017) demonstrated the use of a nonhazardous photocatalyst under visible light to facilitate the direct amination of heterocyclic thiols. This method provides an efficient approach to synthesize 2-aminobenzoxazole and 4-aminoquinazoline derivatives, indicating the versatility of aminoquinoline frameworks in synthetic chemistry applications (Rattanangkool et al., 2017).
Future Directions
Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The estimated values indicate that 6-aminoquinoline can be considered a desirable molecule for further studies of the nonlinear optical (NLO) applications .
properties
IUPAC Name |
6-amino-1H-quinoline-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSNNWBTCTDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=S)N2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoline-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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